
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound features a thioxanthene core structure, which is a tricyclic system containing sulfur, and a butanamide side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.
Introduction of the Butanamide Side Chain: The butanamide side chain is introduced through a series of reactions, including alkylation and amidation. The specific conditions for these reactions may vary, but they generally involve the use of strong bases and amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioxanthene derivatives with different oxidation states.
Substitution: The aromatic rings in the thioxanthene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thioxanthene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antipsychotic and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thioxanthene derivatives are known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 9H-thioxanthen-9-yl sulfone: Another thioxanthene derivative with a sulfone group.
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide: A thioxanthene derivative with a piperidine side chain.
Uniqueness
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, including the butanamide side chain and the stereochemistry at the 2-position. These features may contribute to its distinct biological activities and chemical reactivity compared to other thioxanthene derivatives.
Eigenschaften
Molekularformel |
C19H21NOS |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-(9H-thioxanthen-9-ylmethyl)butanamide |
InChI |
InChI=1S/C19H21NOS/c1-12(2)15(19(20)21)11-16-13-7-3-5-9-17(13)22-18-10-6-4-8-14(16)18/h3-10,12,15-16H,11H2,1-2H3,(H2,20,21)/t15-/m0/s1 |
InChI-Schlüssel |
XQAXUJWARUYSMA-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)[C@H](CC1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)N |
Kanonische SMILES |
CC(C)C(CC1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
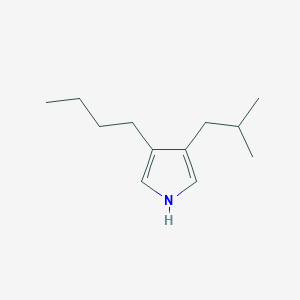
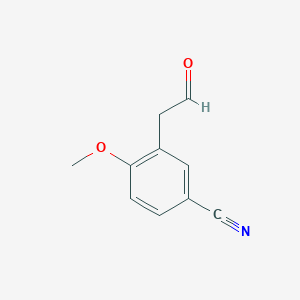
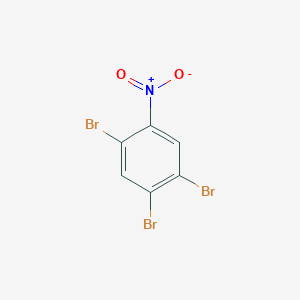
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

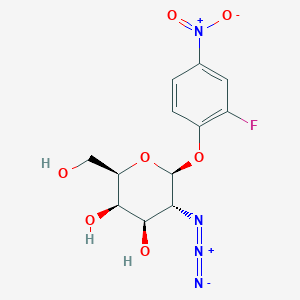
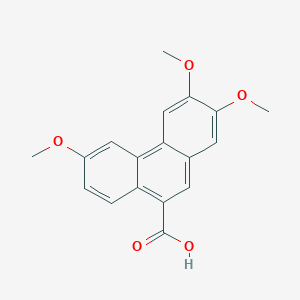

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

